Cas no 32042-38-9 (2,2,2-Trifluoroethyl Formate)
2,2,2-Trifluoroethyl Formate Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-Trifluoroethylformate
- TFEF
- HCOOCH2CF3
- Ameisensaeure-2,2,2-trifluorethylester
- Formic Acid 2,2,2-Trifluoroethyl Ester
- trifluoroethyl formate
- Zayia's reagent
- T2586
- J-018612
- EN300-7592173
- 2,2,2-Trifluoroethyl formate
- FT-0736023
- A821104
- MFCD06797733
- SCHEMBL97014
- DTXSID30185859
- 2,2,2-Trifluoroethyl formate, 95%
- Y96KFL7VVU
- Ethanol, 2,2,2-trifluoro-, 1-formate
- AKOS005258497
- MS-20604
- 32042-38-9
- H10802
- DTXCID20108350
- BBL103361
- 2,2,2-Trifluoro-ethanol-1-formate
- DA-16862
- STL557171
- 2,2,2-Trifluoroethyl Formate
-
- MDL: MFCD06797733
- Inchi: 1S/C3H3F3O2/c4-3(5,6)1-8-2-7/h2H,1H2
- InChI Key: CAFROQYMUICGNO-UHFFFAOYSA-N
- SMILES: FC(COC=O)(F)F
Computed Properties
- Exact Mass: 128.00900
- Monoisotopic Mass: 128.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 77.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.317 g/mL at 25 °C
- Boiling Point: 60°C(lit.)
- Flash Point: Fahrenheit: 44.6 ° f
Celsius: 7 ° c - Refractive Index: n20/D <1.001
- PSA: 26.30000
- LogP: 1.35760
- Solubility: Not determined
2,2,2-Trifluoroethyl Formate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-22-36
- Safety Instruction: S26
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- Safety Term:26
- Risk Phrases:R11
- Packing Group:II
- Storage Condition:Flammable area
2,2,2-Trifluoroethyl Formate Customs Data
- HS CODE:2915120000
- Customs Data:
China Customs Code:
2915120000Overview:
2915120000 Formate.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2915120000 salts of formic acid.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,2,2-Trifluoroethyl Formate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037821-1g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | >95.0%(GC) | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 037821-5g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | >95.0%(GC) | 5g |
£32.00 | 2022-03-01 | |
| Fluorochem | 037821-25g |
2,2,2-Trifluoroethyl formate |
32042-38-9 | >95.0%(GC) | 25g |
£100.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134919-25g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | ≥95.0% | 25g |
¥309.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134919-5g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | ≥95.0% | 5g |
¥95.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134919-1g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | ≥95.0% | 1g |
¥43.90 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2586-5G |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | >95.0%(GC) | 5g |
¥490.00 | 2024-04-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029023-1g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 95% | 1g |
¥30 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029023-5g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 95% | 5g |
¥68 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029023-25g |
2,2,2-Trifluoroethyl Formate |
32042-38-9 | 95% | 25g |
¥248 | 2024-05-24 |
2,2,2-Trifluoroethyl Formate Suppliers
2,2,2-Trifluoroethyl Formate Related Literature
-
1. The kinetics of hydrolysis and aminolysis of N-acetyl-O-formylserinamideG. M. Blackburn,H. L. H. Dodds J. Chem. Soc. B 1971 826
-
Joshua K. Bolger,Wen Tian,William R. Wolter,Wonhwa Cho,Mark A. Suckow,Marvin J. Miller Org. Biomol. Chem. 2011 9 2999
-
Lingyu Zeng,Shiyu Chen,Tian Xia,Cheng Zhong,Zhihong Liu Chem. Commun. 2014 50 11139
-
Rahul B. Sonawane,Swapnali R. Sonawane,Nishant K. Rasal,Sangeeta V. Jagtap Green Chem. 2020 22 3186
-
Seijiro Hosokawa,Keisuke Nakanishi,Yutaro Udagawa,Mitsutoshi Maeda,Seiya Sato,Keiji Nakano,Toshiya Masuda,Yoshiyasu Ichikawa Org. Biomol. Chem. 2020 18 687
Additional information on 2,2,2-Trifluoroethyl Formate
Professional Introduction to 2,2,2-Trifluoroethyl Formate (CAS No: 32042-38-9)
2,2,2-Trifluoroethyl Formate, with the chemical formula HCOOCH₂CH₂CHF₂, is a fluorinated ester that has garnered significant attention in the field of pharmaceuticals and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 32042-38-9, belongs to a class of fluorinated organic molecules that exhibit distinct chemical reactivity and physical characteristics compared to their non-fluorinated counterparts. The introduction of fluorine atoms into the molecular structure imparts enhanced stability, lipophilicity, and metabolic resistance, making it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial applications.
The synthesis of 2,2,2-Trifluoroethyl Formate typically involves the esterification of formic acid with trifluoroethyl alcohol under controlled conditions. This reaction is facilitated by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, which promote the nucleophilic acyl substitution mechanism. The presence of fluorine in the trifluoroethyl group influences the reaction kinetics and product yield, often requiring optimization of temperature and solvent systems to achieve high purity and efficiency. Recent advancements in catalytic systems, including solid acid catalysts and enzymatic approaches, have improved the sustainability and scalability of this synthesis route.
In the realm of pharmaceutical research, 2,2,2-Trifluoroethyl Formate has been explored as a key intermediate in the development of novel therapeutic agents. The fluorine atoms in its structure contribute to its bioisosteric properties, allowing it to mimic other fluorinated compounds that are known for their pharmacological activity. For instance, studies have demonstrated its utility in the synthesis of fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The enhanced metabolic stability provided by fluorine substitution can lead to prolonged drug half-life and improved therapeutic efficacy.
One particularly intriguing application of 2,2,2-Trifluoroethyl Formate is in the development of fluorinated liquid crystals for display technologies. Fluorinated esters exhibit unique mesogenic properties due to their rigidified molecular structure and strong intermolecular forces. These characteristics make them suitable for use in advanced liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where they contribute to higher thermal stability and better performance under mechanical stress. Research has shown that incorporating trifluoroethyl groups into liquid crystal formulations can enhance their alignment properties and improve overall device performance.
The chemical reactivity of 2,2,2-Trifluoroethyl Formate also makes it a valuable building block in organic synthesis. Its ester functionality allows for further derivatization via nucleophilic attack or transesterification reactions, enabling the construction of more complex molecules. For example, it can be used to synthesize trifluoromethoxy-substituted compounds through metal-catalyzed cross-coupling reactions. These derivatives find applications in agrochemicals, where fluorine substitution enhances pesticidal activity by improving binding affinity to biological targets.
Recent studies have highlighted the role of fluorinated esters like 2,2,2-Trifluoroethyl Formate in polymer science. The incorporation of trifluoroethyl groups into polymer backbones can modify material properties such as solubility, thermal resistance, and biocompatibility. Such polymers are being investigated for use in biomedical applications, including drug delivery systems and tissue engineering scaffolds. The stability provided by fluorine atoms ensures that these polymers maintain their structural integrity under harsh conditions while exhibiting controlled degradation profiles.
The environmental impact of using florinated compounds has been a subject of ongoing research and debate. While fluorine-based molecules offer numerous advantages in terms of chemical stability and performance, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Additionally, researchers are exploring biodegradable fluorinated esters that can decompose into less harmful products under natural conditions.
In conclusion, 2,2,2-Trifluoroethyl Formate (CAS No: 32042-38-9) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an indispensable tool in pharmaceutical synthesis, material science, and polymer chemistry. As research continues to uncover new applications for fluorinated molecules, this compound is poised to play an increasingly important role in advancing technological innovation while addressing challenges related to sustainability.
32042-38-9 (2,2,2-Trifluoroethyl Formate) Related Products
- 18830-44-9(Methyl 3,3,3-trifluoropropionate)
- 773896-86-9((2R)-3,3,3-trifluoro-2-methylpropanoic acid)
- 160290-20-0(PROPANOIC ACID, 3,3,3-TRIFLUORO-2-METHYL-, (2S)-)
- 381-97-5(3,3,3-Trifluoro-2-methylpropanoic acid)
- 74123-20-9(Methanol,1,1,1-trifluoro-, 1-acetate)
- 2516-99-6(3,3,3-Trifluoropropanoic acid)
- 522639-07-2(Ethyl, 1-carboxy-2,2,2-trifluoro-)
- 155142-69-1(3,3-Difluoropropanoic acid)
- 889940-13-0(3,3,3-Trifluoro-2,2-dimethylpropanoic acid)
- 564-10-3(2-(Trifluoromethyl)-3,3,3-trifluoropropionic Acid)